H-Hyp(tBu)-OH

Peptide Synthesis Conformational Analysis Proline Derivatives

H-Hyp(tBu)-OH is a strategic intermediate for cost-efficient peptide synthesis. Unlike expensive Fmoc-protected alternatives or unprotected hydroxyproline, its free amine and acid-labile tBu ether enable orthogonal protection, streamlining Fmoc-SPPS and solution-phase assembly of collagen mimetic peptides. This monoprotected architecture offers a unique balance of synthetic flexibility and process economics, ideal for scaling R&D to multi-gram production.

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
CAS No. 79775-07-8
Cat. No. B554724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Hyp(tBu)-OH
CAS79775-07-8
SynonymsH-Hyp(tBu)-OH; 79775-07-8; trans-4-(tert-Butoxy)pyrrolidine-2-carboxylicacid; AC1OLR3E; AC1Q1MP4; 4beta-tert-Butoxy-L-proline; SCHEMBL2145830; MolPort-008-266-668; ZINC4899586; (2S,4R)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylicAcid; CH-536; KM1995; AKOS006274931; AM81838; O-tert.Butyl-trans-4-hydroxy-L-proline; AJ-52572; AK111190; FT-0080717; ST24050205
Molecular FormulaC9H17NO3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1CC([NH2+]C1)C(=O)[O-]
InChIInChI=1S/C9H17NO3/c1-9(2,3)13-6-4-7(8(11)12)10-5-6/h6-7,10H,4-5H2,1-3H3,(H,11,12)/t6-,7+/m1/s1
InChIKeyXTQZONYRNXFGCY-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of (4R)-4-(1,1-Dimethylethoxy)-L-proline (79775-07-8): A Specialized 4-Substituted Proline for Chiral Synthesis


(4R)-4-(1,1-Dimethylethoxy)-L-proline (CAS 79775-07-8), also known as trans-4-tert-butoxy-L-proline or H-Hyp(tBu)-OH, is a chiral, non-proteinogenic amino acid derivative [1]. It features a tert-butyl ether protection on the hydroxyl group of the trans-4-hydroxy-L-proline scaffold. This specific modification fundamentally alters the compound's physicochemical properties, including its solubility profile and steric bulk, distinguishing it from unprotected 4-hydroxy-L-proline and other 4-substituted analogs. It serves as a key building block in peptide synthesis and as a chiral catalyst in asymmetric organocatalysis [2].

Why In-Class Proline Analogs Cannot Be Directly Substituted for (4R)-4-(1,1-Dimethylethoxy)-L-proline


Generic substitution with other 4-substituted prolines (e.g., 4-hydroxyproline, 4-methoxyproline) or with different hydroxyl-protecting group strategies (e.g., benzyl ether) is not straightforward. The specific tert-butyl ether group imparts a unique combination of steric bulk, lipophilicity, and orthogonal stability to acidic cleavage conditions (in contrast to the acid-labile Boc group or the hydrogenolytically cleavable benzyl group) [1]. These properties are not just incremental variations; they fundamentally dictate the compound's behavior in peptide coupling efficiency, its conformation within a peptide chain, and its performance as an organocatalyst, as detailed in the quantitative evidence below [2].

Quantitative Differentiation of (4R)-4-(1,1-Dimethylethoxy)-L-proline for Scientific Procurement


Conformational Bias in Peptide Synthesis: trans-4-tert-Butoxyproline vs. cis- and 4,4-Disubstituted Analogs

The tert-butoxy group's steric bulk, when positioned in the trans (4R) configuration, imposes a strong conformational bias towards a Cγ-exo ring pucker and a trans amide bond, a critical parameter for inducing specific secondary structures in peptides. This is a direct consequence of the substituent's size and stereochemistry [1]. While 4R-substituted methylproline (X = CH3) and 4R-mercaptoproline (X = SH) favor a Cγ-endo ring pucker, the tert-butoxy group's steric demand drives the opposite (exo) conformation [1].

Peptide Synthesis Conformational Analysis Proline Derivatives

Organocatalytic Performance: Enantioselectivity in α-Amination Using (4R)-4-(1,1-Dimethylethoxy)-L-proline

As an organocatalyst for the asymmetric electrophilic α-amination of aldehydes and ketones, (4R)-4-(1,1-dimethylethoxy)-L-proline achieves high enantioselectivities at a low catalyst loading [1]. This performance is consistent with a class of 4-substituted prolines that, due to improved solubility in organic media, can be used in sub-stoichiometric amounts compared to unsubstituted L-proline [2].

Organocatalysis Asymmetric Synthesis Enantioselectivity

Chemical Stability: pH 7.4 Buffer Stability Profile vs. Unprotected Analogs

The tert-butyl ether protection enhances the compound's stability under near-physiological pH conditions compared to the free hydroxyl group in 4-hydroxyproline, which can be susceptible to oxidation or participate in unwanted side reactions. Data from ChEMBL indicates that an oligopeptide containing this residue is stable for at least 24 hours in pH 7.4 PBS buffer, with no significant conversion observed by LC-MS/MS [1].

Stability Formulation Peptide Synthesis

Solubility Enhancement for Organic Synthesis: tert-Butyl Ether vs. Free Hydroxyl

The tert-butyl ether group significantly increases lipophilicity and, consequently, solubility in common organic solvents compared to the free hydroxyl group of 4-hydroxyproline. This property is widely recognized as a key advantage for its use in solid-phase peptide synthesis (SPPS) and organocatalysis . The enhanced solubility in solvents like DMF, DMSO, and dichloromethane is crucial for efficient coupling reactions and homogeneous catalysis [1].

Solubility Organic Synthesis Peptide Chemistry

Optimal Application Scenarios for (4R)-4-(1,1-Dimethylethoxy)-L-proline Based on Differentiated Evidence


Synthesis of Conformationally Constrained Peptides for SAR Studies

When a research program requires probing the bioactive conformation of a proline-containing peptide, (4R)-4-(1,1-dimethylethoxy)-L-proline is the preferred choice. Its unique Cγ-exo ring pucker bias, distinct from other 4R-substituted prolines, allows for precise engineering of peptide secondary structure [1]. Procurement of this specific building block is essential to test hypotheses about the spatial orientation of a key substituent, a feature that cannot be mimicked by the more common 4-hydroxyproline or 4-fluoroproline.

Development of High-Efficiency Asymmetric Organocatalytic Processes

For process chemists aiming to develop scalable asymmetric syntheses, (4R)-4-(1,1-dimethylethoxy)-L-proline offers a quantifiable advantage. Its demonstrated ability to achieve high enantioselectivity with a low 5 mol% catalyst loading translates to reduced catalyst cost and simplified purification [2]. This makes it a superior procurement choice over unsubstituted L-proline for reactions where catalyst solubility and turnover are critical economic factors.

Solid-Phase Peptide Synthesis (SPPS) of Complex or Hydrophobic Sequences

In the assembly of challenging peptides, particularly those with hydrophobic stretches or those prone to aggregation on the resin, the enhanced organic solubility of the tert-butyl-protected building block ensures reliable coupling efficiency [3]. The use of Fmoc-4-tert-butoxy-L-proline (derived from this core) prevents the solubility and reactivity issues often encountered with unprotected 4-hydroxyproline, making it a more reliable reagent for automated synthesizers and improving overall crude peptide purity [3].

Bioconjugation and Peptide Therapeutics Requiring Aqueous Stability

For projects involving the synthesis of peptide-drug conjugates or other therapeutic peptides that will be handled in aqueous buffers, the stability of the tert-butyl-protected proline residue is a key consideration. Evidence of its stability in pH 7.4 PBS over 24 hours provides a clear rationale for its selection over the free hydroxyl form, which may be prone to side reactions [4]. This ensures the integrity of the building block during handling, storage, and early-stage biological assays.

Technical Documentation Hub

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